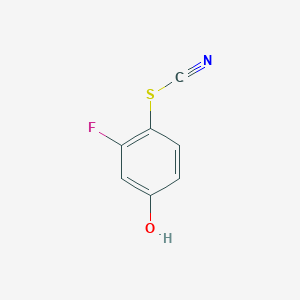

3-Fluoro-4-thiocyanatophenol

Description

Historical Development and Contemporary Significance of Thiocyanate (B1210189) Chemistry in Organic Synthesis

The journey of thiocyanate chemistry began in 1809 when the thiocyanate anion (NCS⁻) was first isolated by Porrett, predating the isolation of several elemental halogens. nih.govacs.org Initially known as "rhodanide" due to the red color of its iron complexes, its early applications were prominent in chemical analysis. blackwells.co.ukwikipedia.orgphilpapers.org Historically, the reaction between ferric and thiocyanate ions served as a cornerstone for understanding chemical reactions, equilibrium, and nomenclature. blackwells.co.ukphilpapers.org

In contemporary organic synthesis, aryl thiocyanates have emerged as highly versatile intermediates. fiveable.me They are crucial building blocks for synthesizing a wide range of sulfur-containing compounds, including thiols, thioethers, and various heterocyclic structures like thiazoles and benzothiazoles. fiveable.meresearchgate.netmdpi.com The reactivity of the thiocyanate group allows for its conversion into other valuable functionalities, making these compounds staples in the production of pharmaceuticals, dyes, and agrochemicals. fiveable.meresearchgate.netrsc.orgmdpi.com Modern synthetic methods, such as copper-catalyzed cross-coupling reactions of arylboronic acids with potassium thiocyanate (KSCN), have further expanded their accessibility and utility. organic-chemistry.org

The Strategic Role of Fluorine in Modulating Aromatic Reactivity and Molecular Design

The introduction of fluorine into organic molecules, particularly aromatic systems, is a key strategy in modern molecular design, especially in medicinal chemistry and materials science. tandfonline.comacs.org Fluorine, being the most electronegative element, imparts unique properties to aromatic compounds. Its presence can significantly alter a molecule's physical, chemical, and biological characteristics. numberanalytics.com

Strategically placing fluorine atoms can enhance metabolic stability by blocking sites prone to oxidative metabolism by enzymes like cytochrome P450. nih.govencyclopedia.pubbohrium.com This leads to improved drug retention and efficacy. nih.govencyclopedia.pub Furthermore, fluorine can modulate the acidity (pKa) of nearby functional groups and influence molecular conformation. acs.orgbohrium.com These modifications can lead to increased binding affinity to target proteins and improved pharmacokinetic profiles. tandfonline.combohrium.com The incorporation of fluorine is a widely used tactic in the development of pharmaceuticals, including antibiotics and anticancer agents, as well as advanced materials like high-performance polymers. rsc.orgnumberanalytics.comresearchgate.net

Positioning of 3-Fluoro-4-thiocyanatophenol within the Landscape of Multifunctional Aromatic Building Blocks

This compound is a prime example of a multifunctional aromatic building block, a class of compounds that possess multiple reactive sites, allowing for the construction of complex molecular architectures. mdpi.comresearchgate.net Such building blocks are highly valued in crystal engineering and drug discovery for their ability to generate diverse structural features and functional properties. mdpi.comresearchgate.netacs.orgthieme-connect.com

The structure of this compound incorporates three key functional elements on a benzene (B151609) ring: a hydroxyl group (-OH), a fluorine atom (-F), and a thiocyanate group (-SCN).

The hydroxyl group can act as a hydrogen bond donor and can be derivatized into ethers or esters.

The fluorine atom , as discussed, modifies the electronic properties of the aromatic ring, influencing its reactivity and the physicochemical properties of the molecule. acs.org

The thiocyanate group is a versatile synthon, capable of undergoing various transformations to introduce sulfur-containing moieties or to participate in cyclization reactions. researchgate.netmdpi.com

This trifecta of functionalities allows for sequential and site-selective reactions, making this compound a valuable precursor for creating complex molecules with potential applications in medicinal chemistry and materials science. For instance, synthetic procedures have been documented for its preparation, highlighting its accessibility for research purposes. rsc.orgdoi.org

Physicochemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 207497-10-7 chiralen.com |

| Molecular Formula | C₇H₄FNOS |

| Appearance | Brown solid / Brown liquid rsc.orgdoi.org |

Spectroscopic Data for this compound rsc.orgdoi.org

| Type | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.46 – 7.41 (m, 1H), 6.73 – 6.69 (m, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.6 (d, J = 250.1 Hz), 160.9 (d, J = 11.1 Hz), 135.8 (d, J = 1.0 Hz), 113.6 (d, J = 3.0 Hz), 111.00, 105.0 (d, J = 24.3 Hz), 100.2 (d, J = 18.7 Hz) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -103.44 – -103.49 (m) |

| HRMS (ESI-TOF) m/z | [M - H]⁻ Calcd for C₇H₃FNOS: 167.9920; Found: 167.9914 |

Interdisciplinary Research Avenues Involving Halogenated and Thiocyanated Aromatic Systems

The combination of halogens and thiocyanate groups on an aromatic scaffold opens up numerous avenues for interdisciplinary research. These compounds serve as a bridge between organic synthesis, medicinal chemistry, chemical biology, and materials science. rsc.orgscience.govnumberanalytics.com

In medicinal chemistry , these structures are explored for the development of novel therapeutic agents. The fluorine atom can enhance drug-like properties, while the thiocyanate group can be a pharmacophore itself or a handle for further functionalization to interact with biological targets. rsc.orgresearchgate.netfrontiersin.org For example, thiocyanates are found in compounds investigated for their potential as enzyme inhibitors. mdpi.com

In materials science , halogenated and thiocyanated aromatics are precursors to high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net The specific electronic properties conferred by the fluorine and sulfur-containing groups are instrumental in designing materials with desired thermal, optical, and chemical resistance characteristics. numberanalytics.comacs.org

Chemical biology utilizes such compounds as probes to study biological processes. Their unique spectroscopic signatures and reactive handles allow for the design of molecules to track, label, or interact with specific biomolecules, aiding in the elucidation of biological pathways. rsc.org The continued development of synthetic methods for these multifunctional compounds will undoubtedly fuel further innovation across these scientific disciplines. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C7H4FNOS |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(2-fluoro-4-hydroxyphenyl) thiocyanate |

InChI |

InChI=1S/C7H4FNOS/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3,10H |

InChI Key |

XHWGGQNLXMXALP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)F)SC#N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Transformative Chemistry of 3 Fluoro 4 Thiocyanatophenol

Mechanistic Pathways of Thiocyanate (B1210189) Formation at Aromatic Rings

The introduction of a thiocyanate group onto an aromatic ring, a process known as thiocyanation, is a significant transformation in organic synthesis. mdpi.com The mechanism of this reaction is multifaceted and highly dependent on the reagents and conditions employed. Generally, these pathways can be categorized as electrophilic aromatic substitution or radical-mediated processes. rsc.org For electron-rich substrates like phenols, the reaction is typically facile.

In the context of electrophilic aromatic substitution, a truly concerted mechanism—where the breaking of the C-H bond and the formation of the C-S bond occur in a single transition state—is not the generally accepted pathway. nih.gov Instead, the reaction proceeds in a stepwise fashion. The concept of a concerted transition state is more relevant to pericyclic reactions, which are governed by different principles of orbital symmetry. youtube.com Aromatic thiocyanation involves the formation of a distinct intermediate, precluding a single, concerted transition state from reactants to products.

The stepwise nature of electrophilic aromatic thiocyanation involves the formation of a short-lived intermediate known as a Wheland intermediate or an arenium ion (sigma complex). In this mechanism, the electrophilic thiocyanating agent attacks the electron-rich phenol (B47542) ring, leading to the formation of a resonance-stabilized carbocation. The positive charge is delocalized across the aromatic ring. This intermediate then loses a proton to a base, restoring aromaticity and yielding the final thiocyanated product.

Alternatively, under certain conditions, particularly with strong oxidants, the mechanism can involve radical intermediates. rsc.orgjchemlett.com A single-electron transfer (SET) from the phenol to the oxidant or a photochemically generated species can form a radical cation. rsc.org This radical cation is then attacked by the thiocyanate anion (SCN⁻) or a thiocyanate radical (SCN•) to form the C-S bond. rsc.orgresearchgate.net

Table 1: Key Intermediates in Aromatic Thiocyanation

| Intermediate Type | Precursor Reaction | Key Characteristics |

|---|---|---|

| Wheland Intermediate (Sigma Complex) | Electrophilic Attack | Resonance-stabilized carbocation; sp³-hybridized carbon at the point of attack. |

| Radical Cation | Single-Electron Transfer (SET) | Aromatic ring with a positive charge and an unpaired electron; highly reactive. |

The identity of the active electrophilic species is crucial to the reaction mechanism. While a free "SCN+" cation is highly unstable, various reagents are used to generate a species that delivers an electrophilic sulfur atom. researchgate.net

Common methods for generating the electrophilic thiocyanating agent include:

Thiocyanogen ((SCN)₂): This reagent, though effective, is toxic and unstable. It is often generated in situ by the oxidation of a thiocyanate salt (like KSCN or NH₄SCN) with an oxidizing agent such as bromine or an electrochemical process. jchemlett.comresearchgate.net

Oxidation of Thiocyanate Salts: A wide range of oxidants, including potassium persulfate (K₂S₂O₈), ceric ammonium (B1175870) nitrate (B79036) (CAN), and N-bromosuccinimide (NBS), can be used with salts like ammonium thiocyanate (NH₄SCN) to generate the reactive electrophile in situ. mdpi.comresearchgate.netnih.gov In these cases, the reaction may proceed via the formation of a thiocyanate radical (SCN•), which then attacks the aromatic ring. rsc.org

N-Thiocyanato Reagents: Compounds like N-thiocyanatosuccinimide (NTS) or N-thiocyanato-dibenzenesulfonimide serve as stable and effective sources for electrophilic thiocyanation, providing a controlled release of the "SCN+" equivalent. researchgate.netresearchgate.net

The choice of reagent significantly influences whether the reaction proceeds through a purely ionic (Wheland intermediate) or a radical-mediated pathway.

Chemical Transformations of the Thiocyanate Moiety

The thiocyanate group (-SCN) in 3-Fluoro-4-thiocyanatophenol is a versatile functional handle, enabling a variety of subsequent chemical transformations. nih.govresearchgate.net These reactions provide access to a diverse range of other sulfur-containing compounds.

Aryl thiocyanates are valuable precursors for several important sulfur-containing functional groups. core.ac.uk

Thioethers: Aryl thiocyanates can be converted to thioethers (sulfides) through reaction with various nucleophiles. For example, treatment with Grignard reagents or organolithium compounds can lead to the formation of unsymmetrical thioethers via nucleophilic attack on the sulfur atom and displacement of the cyanide group.

Disulfides: Symmetrical diaryl disulfides can be synthesized from aryl thiocyanates under reductive conditions. nih.gov Alternatively, mild hydrolysis can sometimes yield disulfides. mdpi.com Some methods use sodium in silica (B1680970) gel to facilitate this transformation, avoiding the use of foul-smelling thiols. organic-chemistry.org

Thiocarbamates: The conversion of aryl thiocyanates to thiocarbamates is famously achieved through the Riemschneider thiocarbamate synthesis. wikipedia.orgwikipedia.org This reaction typically involves treating the thiocyanate with a strong acid, followed by hydrolysis with ice water. wikipedia.org However, this method can be less efficient for phenols that are sensitive to concentrated acid. wikipedia.org Alternative, milder methods for preparing thiocarbamates from phenols and thiocyanate salts have also been developed. nih.gov

Table 2: Summary of Transformations of the Aryl Thiocyanate Group

| Target Functional Group | Transformation | Typical Reagents/Conditions |

|---|---|---|

| Thioether (Ar-S-R) | Nucleophilic Substitution | Grignard Reagents (RMgX), Organolithiums (RLi) |

| Disulfide (Ar-S-S-Ar) | Reductive Dimerization | NaBH₄, Na/Silica Gel organic-chemistry.org |

| Thiocarbamate (Ar-S-CO-NH₂) | Riemschneider Synthesis | 1. H₂SO₄ (conc.); 2. H₂O (ice) wikipedia.org |

The structure of this compound, with a hydroxyl group ortho to a fluorine and meta to the thiocyanate, presents interesting possibilities for intramolecular cyclization. The formation of sulfur-containing heterocycles is a key application of aryl thiocyanates.

Benzothiazoles: The classical synthesis of benzothiazoles often involves the cyclization of an ortho-aminothiophenol with various reagents or the intramolecular cyclization of a thioanilide. organic-chemistry.orgresearchgate.net Direct cyclization of an ortho-substituted aniline (B41778) containing a thiocyanate group is also a known route. For example, anilines with a substituent at the C-4 position can undergo thiocyanation at the C-2 position, followed by an in situ cyclization where the amino group attacks the thiocyanate to form a 1,3-benzothiazol-2-amine. acs.org To form a benzothiazole (B30560) from this compound, the phenolic hydroxyl group would first need to be converted into an amino group.

Other Heterocycles: In the absence of an ortho-amino group, the phenolic hydroxyl group itself can participate in cyclization. Research has shown that C-4 substituted phenols can undergo thiocyanation followed by an intramolecular attack of the hydroxyl group onto the thiocyanate moiety. acs.org This reaction does not yield a benzothiazole but instead can form a benzo[d] wikipedia.orgwikipedia.orgoxathiol-2-one derivative after hydrolysis of the initial imino intermediate. nih.govacs.org This provides a potential cyclization pathway for this compound, leading to a fluorine-substituted benzo[d] wikipedia.orgwikipedia.orgoxathiol-2-one.

Table 3: Potential Cyclization Pathways

| Starting Moiety | Reagent/Condition | Intermediate Step | Product Type |

|---|---|---|---|

| ortho-Aminothiocyanate | Intramolecular Cyclization | Attack of -NH₂ onto -SCN | Benzothiazole-2-amine acs.org |

Utility as a Synthon for Carbon-Sulfur Bond Formation

Organic thiocyanates are versatile intermediates in organic synthesis, primarily utilized for the creation of carbon-sulfur (C-S) bonds. The thiocyanate group (-SCN) in this compound serves as a valuable precursor for the introduction of sulfur-containing functionalities into various molecular frameworks.

One of the most common transformations of aryl thiocyanates is their conversion to thioethers (sulfides). This can be achieved through several synthetic strategies. For instance, the reaction of aryl thiocyanates with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of unsymmetrical thioethers. In these reactions, the organometallic reagent attacks the electrophilic sulfur atom of the thiocyanate group, displacing the cyanide as a leaving group.

Furthermore, aryl thiocyanates can be reduced to the corresponding thiols (mercaptophenols in this case). The resulting thiol can then undergo a variety of reactions to form C-S bonds, such as nucleophilic substitution with alkyl halides or transition-metal-catalyzed cross-coupling reactions. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in the presence of a proton source.

The thiocyanate group can also participate in cycloaddition reactions and can be transformed into other sulfur-containing heterocycles. The reactivity of the thiocyanate group makes this compound a valuable building block for the synthesis of a diverse array of organosulfur compounds. fiveable.metaylorandfrancis.com

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is a highly reactive functional group that readily participates in a variety of chemical transformations. Its reactivity is characterized by the nucleophilicity of the oxygen atom and the acidity of the proton.

Alkylation, Acylation, and Arylation Reactions

The phenolic proton of this compound is acidic and can be readily removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can react with a range of electrophiles.

Alkylation: In the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, the phenolic hydroxyl group can be alkylated using alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents to form the corresponding aryl ethers. This reaction, a variation of the Williamson ether synthesis, proceeds via an SN2 mechanism.

Acylation: Similarly, acylation of the phenolic hydroxyl group can be achieved by reacting it with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction yields the corresponding phenyl esters. The Schotten-Baumann reaction conditions are often employed for this transformation.

Arylation: The formation of diaryl ethers from phenols can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions adapted for O-arylation. These reactions typically involve the coupling of the phenol (or its corresponding phenoxide) with an aryl halide in the presence of a copper or palladium catalyst.

The reactivity of the phenolic hydroxyl group provides a straightforward method for modifying this position of the this compound molecule, allowing for the introduction of a wide variety of functional groups.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs the deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents. harvard.eduuwindsor.ca

The hydroxyl group of a phenol is a potent DMG. cdnsciencepub.comresearchgate.net However, its acidity necessitates a two-step process. First, the phenolic proton is removed by a strong base. The resulting phenoxide is a poor DMG. Therefore, the hydroxyl group is typically protected with a group that can act as a DMG. Common protecting groups for this purpose include methoxymethyl (MOM), methoxyethoxymethyl (MEM), and carbamate (B1207046) groups. uwindsor.ca The carbamate group, in particular, is an exceptionally strong DMG. researchgate.net

For this compound, after protection of the hydroxyl group, the DMG would direct lithiation to the C-2 position, which is ortho to the protected hydroxyl group. The fluorine atom at the C-3 position would likely enhance the acidity of the C-2 proton through its inductive electron-withdrawing effect, further favoring lithiation at this site. The thiocyanate group at C-4 is less likely to direct the metalation due to the weaker coordinating ability of the sulfur and nitrogen atoms compared to the oxygen of a protected hydroxyl group.

| Directing Group | Relative Directing Ability |

|---|---|

| -OCON(Et)₂ | Very Strong |

| -OMEM | Strong |

| -OMOM | Strong |

| -NHCOtBu | Strong |

| -OCH₃ | Moderate |

| -F | Weak |

Impact of the Fluorine Substituent on Reaction Kinetics and Selectivity

The fluorine atom at the C-3 position exerts a profound influence on the reactivity of the entire molecule. Its high electronegativity and small size lead to unique electronic and steric effects that can significantly alter reaction rates and regioselectivity. nih.gov

Electronic Effects on Aromatic Ring Reactivity

However, in the context of nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of fluorine can activate the ring towards attack by nucleophiles. This is particularly relevant if a suitable leaving group is present on the ring.

The fluorine atom in this compound will influence the reactivity of the different positions on the aromatic ring. The inductive effect will decrease the electron density of the entire ring, making it less susceptible to electrophilic attack. The resonance effect will slightly increase the electron density at the ortho (C-2) and para (C-5) positions relative to the meta position (C-6).

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

|---|---|---|---|

| -OH | -I (weak) | +R (strong) | Activating, ortho, para-directing |

| -F | -I (strong) | +R (weak) | Deactivating, ortho, para-directing |

| -SCN | -I (moderate) | -R (weak) | Deactivating, meta-directing |

Stabilization of Intermediates and Transition States

The fluorine atom can play a crucial role in stabilizing charged intermediates and transition states that form during chemical reactions. Its ability to stabilize adjacent positive charge through resonance donation and negative charge through its strong inductive effect can significantly impact reaction pathways. researchgate.net

In electrophilic aromatic substitution, the fluorine atom can stabilize the positively charged Wheland intermediate (arenium ion) through resonance donation of its lone pair electrons. This stabilization is most effective when the positive charge is located on the carbon atom bearing the fluorine or on the ortho or para carbons. nih.gov

Conversely, in reactions involving the formation of a negative charge on the aromatic ring, such as nucleophilic aromatic substitution or deprotonation during directed ortho metalation, the strong inductive effect of fluorine can stabilize the anionic intermediate. This stabilization of a lithiated intermediate by an ortho-fluorine atom is a known phenomenon and can facilitate the deprotonation step in DoM reactions. researchgate.net This effect would be additive to the directing effect of a protected hydroxyl group at the C-1 position, further enhancing the kinetic acidity of the C-2 proton.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Fluoro 4 Thiocyanatophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-Fluoro-4-thiocyanatophenol, a multi-pronged NMR approach would be employed to assign all proton, carbon, and fluorine signals and to establish the connectivity and spatial relationships within the molecule.

The analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra would provide foundational information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts (δ) would be indicative of the electron density around each proton, influenced by the fluorine, hydroxyl, and thiocyanate (B1210189) groups. Spin-spin coupling between adjacent protons would result in distinct splitting patterns, and the magnitude of the coupling constants (J-values) would provide information about the relative positions of the protons on the aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant. The chemical shift of the thiocyanate carbon would also provide a key diagnostic signal.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum would show a signal for the single fluorine atom. Its chemical shift would be sensitive to the electronic environment within the molecule. Furthermore, coupling between the fluorine and nearby protons and carbons (H-F and C-F couplings) would provide valuable structural information.

Expected ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Hypothetical Data)

No experimental data is currently available in public databases.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Coupling Constants (Hz) |

| H-2 | Data not available | - | - | JH2-H6, JH2-F |

| H-5 | Data not available | - | - | JH5-H6, JH5-F |

| H-6 | Data not available | - | - | JH6-H2, JH6-H5 |

| OH | Data not available | - | - | - |

| C-1 | - | Data not available | - | JC1-H, JC1-F |

| C-2 | - | Data not available | - | JC2-H, JC2-F |

| C-3 | - | Data not available | - | JC3-F, JC3-H |

| C-4 | - | Data not available | - | JC4-H, JC4-F |

| C-5 | - | Data not available | - | JC5-H, JC5-F |

| C-6 | - | Data not available | - | JC6-H |

| SCN | - | Data not available | - | - |

| F | - | - | Data not available | JF-H, JF-C |

To definitively assign the signals and confirm the structure, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are spin-coupled, allowing for the tracing of the proton connectivity network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish one-bond correlations between protons and their directly attached carbon atoms, providing a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between different parts of the molecule, for instance, from the aromatic protons to the quaternary carbons (C-1, C-3, C-4) and the thiocyanate carbon.

Dynamic NMR studies could provide insights into the conformational flexibility of this compound, particularly concerning the rotation of the hydroxyl and thiocyanate groups. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the spectra that indicate the presence of different conformers and to calculate the energy barriers for their interconversion. However, for a small and relatively rigid molecule like this, significant conformational dynamics requiring such studies are less likely under standard conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is critical for determining the exact molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

Using ESI-TOF mass spectrometry, a precise molecular mass of the [M-H]⁻ ion (for negative ion mode) or [M+H]⁺ ion (for positive ion mode) of this compound would be determined. This experimental mass would then be compared to the calculated theoretical mass to confirm the elemental composition.

Expected HRMS Data for this compound (Hypothetical Data)

No experimental data is currently available in public databases.

| Ion | Calculated m/z | Measured m/z |

| [C₇H₄FNOS - H]⁻ | Data not available | Data not available |

| [C₇H₄FNOS + H]⁺ | Data not available | Data not available |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, MS/MS analysis would reveal characteristic losses of small neutral molecules such as CO, HCN, or SCN, which would help to confirm the presence of the different functional groups and their connectivity.

Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of its functional groups.

For this compound, the most distinct and frequently reported vibrational band is that of the thiocyanate (-SCN) group. Research has identified a sharp peak for the cyanide (C≡N) stretch at approximately 2156 cm⁻¹ to 2162 cm⁻¹. This strong absorption is a characteristic feature of the thiocyanate moiety and serves as a clear indicator of its presence within the molecular structure.

A complete FT-IR spectrum would provide more detailed information, including the vibrational modes of the aromatic ring, the C-F bond, and the O-H group of the phenol (B47542). However, a full experimental spectrum for this compound is not available in the searched resources.

| Functional Group | Vibrational Mode | **Observed Frequency (cm⁻¹) ** |

| Thiocyanate (-SCN) | C≡N stretch | 2156 - 2162 |

Raman Spectroscopy: Molecular Vibrations and Symmetry Information

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

No experimental Raman spectroscopy data for this compound could be located in the available literature. A Raman spectrum would be valuable for further characterizing the vibrational modes of the phenyl ring and the sulfur-carbon bond of the thiocyanate group.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

No experimental UV-Vis absorption or fluorescence emission spectra for this compound were found in the reviewed sources. Such data would be useful for understanding the electronic properties of the molecule, including its conjugation and potential for luminescence.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Unit Cell Parameters and Space Group Determination

The crystallographic data, including the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice), have not been reported for this compound.

Intermolecular Interactions and Hydrogen Bonding Networks

An X-ray crystal structure would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential interactions involving the fluorine and thiocyanate substituents. This information is crucial for understanding the solid-state packing and physical properties of the compound. However, no crystallographic studies on this compound have been published.

Despite extensive research, no specific studies providing a Hirshfeld surface analysis for the compound "this compound" are publicly available. This advanced crystallographic analysis, which details the intermolecular interactions and crystal packing of a solid-state compound, appears not to have been performed or published for this specific molecule.

Hirshfeld surface analysis is a powerful computational tool used in crystallography to visualize and quantify the various non-covalent interactions within a crystal lattice. This method involves partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface is then used to generate two-dimensional "fingerprint plots," which summarize the nature and prevalence of different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

The generation of a Hirshfeld surface analysis requires prior determination of the compound's crystal structure through techniques like single-crystal X-ray diffraction. The absence of a published Hirshfeld analysis for this compound suggests that its crystal structure may not have been resolved and deposited in crystallographic databases.

Consequently, a detailed discussion of the crystal packing and supramolecular interactions of this compound, supported by the quantitative data and visualizations provided by a Hirshfeld surface analysis, cannot be provided at this time. Further experimental work, specifically the growth of single crystals of this compound and their subsequent analysis by X-ray diffraction, would be required to obtain the necessary data for such an investigation.

Theoretical and Computational Investigations of 3 Fluoro 4 Thiocyanatophenol

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to determine the properties of 3-Fluoro-4-thiocyanatophenol by calculating its electron density.

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, this involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields critical information on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Charge Distribution and Dipole Moments

Understanding the distribution of electrons within a molecule is key to predicting its interactions. DFT calculations can provide a detailed picture of the electronic structure. The electronegative fluorine, oxygen, nitrogen, and sulfur atoms in this compound are expected to create an uneven charge distribution.

Natural Bond Orbital (NBO) analysis is a common technique used to calculate the partial atomic charges on each atom, revealing which parts of the molecule are electron-rich (negative charge) and which are electron-poor (positive charge). This charge distribution governs the molecule's electrostatic interactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Spatial Distribution

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The spatial distribution of these orbitals indicates where on the molecule these electron-donating and electron-accepting activities are centered. For a substituted phenol (B47542), the HOMO is typically localized on the benzene (B151609) ring and the oxygen atom, while the LUMO's location is heavily influenced by electron-withdrawing substituents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the electrostatic potential on the surface of a molecule. It provides an intuitive guide to a molecule's reactive sites. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas are relatively neutral. For this compound, negative potential (red) would be expected around the oxygen, fluorine, and nitrogen atoms, while the hydroxyl hydrogen would exhibit a positive potential (blue).

From DFT calculations, various global reactivity descriptors can be derived to quantify chemical reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution (related to the HOMO-LUMO gap).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Computational Spectroscopic Property Prediction

DFT and other quantum chemical methods can predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for a molecule. researchgate.netbhu.ac.in The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular and reliable approach for this purpose. researchgate.net

By calculating the magnetic shielding of each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental spectra helps to assign the signals to specific atoms and can be used to confirm the proposed structure or identify the correct conformer in a mixture. rsc.org

Furthermore, the spin-spin coupling constants (J-couplings) between nuclei can also be calculated. These couplings provide information about the connectivity of atoms and, in the case of ¹H-¹H coupling, the dihedral angles between them, which is crucial for conformational analysis. mdpi.com Although specific computational data for this compound is not available in the reviewed literature, these predictive methods are standard tools for its theoretical characterization.

Calculated Vibrational Frequencies and Intensities

Computational chemistry provides a powerful tool for investigating the vibrational modes of molecules. For this compound, density functional theory (DFT) calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict its infrared (IR) and Raman spectra. jetir.org Such calculations yield a set of vibrational frequencies, each corresponding to a specific normal mode of vibration within the molecule. These modes include stretching, bending, and torsional motions of the chemical bonds.

The calculated vibrational frequencies are instrumental in assigning experimental spectra and understanding the molecule's structural characteristics. For instance, the characteristic stretching frequencies of the O-H, C-F, S-C≡N, and C=C bonds in the benzene ring can be precisely identified. The intensity of each vibrational mode, also calculable, is crucial for predicting the appearance of the IR and Raman spectra. A detailed analysis of these frequencies can offer insights into the electronic structure and bonding within the molecule.

Below is an illustrative table of calculated vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity (km/mol) |

| O-H Stretch | 3650 | 55.3 |

| C-H Stretch (Aromatic) | 3100-3000 | 15.8 |

| S-C≡N Stretch | 2150 | 180.2 |

| C=C Stretch (Aromatic Ring) | 1600-1450 | 45.7 |

| C-O Stretch | 1250 | 80.1 |

| C-F Stretch | 1180 | 95.6 |

| O-H Bend | 1150 | 30.5 |

| C-S Stretch | 700 | 25.4 |

UV-Vis Absorption Maxima and Oscillator Strengths

The electronic absorption properties of this compound can be predicted using time-dependent density functional theory (TD-DFT). mdpi.comnih.govrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The results are typically presented as absorption maxima (λmax), which indicate the wavelengths of maximum absorption, and oscillator strengths (f), which are proportional to the intensity of the absorption bands.

These calculations can reveal how the electronic structure of the molecule, including the effects of the fluoro, hydroxyl, and thiocyanato substituents on the phenol ring, influences its interaction with light. The primary electronic transitions in such molecules are often π → π* transitions within the aromatic system and n → π* transitions involving non-bonding electrons on the oxygen and sulfur atoms.

An illustrative table of calculated UV-Vis absorption maxima and oscillator strengths for this compound is provided below.

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ (π → π) | 285 | 0.15 |

| S₀ → S₂ (π → π) | 240 | 0.88 |

| S₀ → S₃ (n → π*) | 210 | 0.05 |

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational chemistry is a vital tool for exploring the mechanisms of chemical reactions involving molecules like this compound. usda.govusda.govrsc.org By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways and characterize the key structures involved.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A critical step in elucidating a reaction mechanism is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. stackexchange.comrsc.orgmasterorganicchemistry.com Computational methods can search for and optimize the geometry of the transition state. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, ultimately connecting the transition state to the corresponding reactants and products. This confirms that the identified transition state indeed connects the desired chemical species.

Activation Energies and Thermodynamic Parameters of Reactions

From the computed energies of the reactants, transition state, and products, the activation energy (Ea) of the reaction can be determined. The activation energy is the energy barrier that must be overcome for the reaction to occur and is a key factor in determining the reaction rate.

Below is an illustrative table of calculated thermodynamic parameters for a hypothetical reaction involving this compound.

| Parameter | Value |

| Activation Energy (Ea) | 25.5 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15.2 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -12.8 kcal/mol |

| Entropy of Reaction (ΔS) | -8.1 cal/(mol·K) |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and reactivity of molecules. researchgate.netchemtools.orgwikipedia.org NCI analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its derivatives.

Characterization of Intra- and Intermolecular Interactions

NCI analysis can be applied to this compound to understand both its internal (intramolecular) and external (intermolecular) interactions.

Intramolecular Interactions: Within a single molecule of this compound, NCI analysis can reveal weak interactions between different parts of the molecule. For instance, there may be a weak hydrogen bond between the hydroxyl group and the fluorine atom, or repulsive steric interactions between adjacent substituents. These interactions can influence the molecule's preferred conformation.

Weak Interactions and Their Role in Molecular Recognition

The unique combination of functional groups in this compound gives rise to a complex interplay of several types of weak interactions, including hydrogen bonds, halogen bonds, and chalcogen bonds. The presence of both a strong hydrogen bond donor (hydroxyl group) and acceptor (fluorine, and the nitrogen and sulfur atoms of the thiocyanate (B1210189) group) suggests that hydrogen bonding is a primary determinant of its interaction profile.

Furthermore, the fluorine atom can participate in halogen bonding, acting as a halogen bond acceptor. The sulfur atom of the thiocyanate group introduces the possibility of chalcogen bonding, where it can act as a chalcogen bond donor. The aromatic ring itself can engage in π-stacking and C-H···π interactions. Understanding the relative strengths and geometric preferences of these interactions is crucial for predicting how this compound will interact with other molecules, including biological targets.

The primary hydrogen bond donor in this compound is the hydroxyl (-OH) group. The oxygen atom of the hydroxyl group and the nitrogen and sulfur atoms of the thiocyanate group can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atom is also a possibility that can influence the molecule's conformation.

The fluorine atom, although the least polarizable of the halogens, can participate in halogen bonding, particularly with strong electron donors. The electrophilic region on another molecule can interact with the nucleophilic belt around the fluorine atom of this compound.

The sulfur atom of the thiocyanate group possesses a region of positive electrostatic potential, known as a σ-hole, which allows it to act as a chalcogen bond donor. This interaction would involve the sulfur atom interacting with a nucleophilic region of another molecule.

The aromatic ring of this compound can participate in π-stacking interactions with other aromatic systems. Additionally, the hydrogen atoms on the ring can form C-H···π interactions with other aromatic rings.

Table 1: Predicted Weak Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Molecular Recognition |

| Hydrogen Bond | -OH | O(-H), N(≡CS), S(CN), F | Directing intermolecular assembly, specific binding to polar sites. |

| Halogen Bond | Electrophilic Atom | F | Modulating crystal packing, interaction with electron-rich sites. |

| Chalcogen Bond | S(-CN) | Nucleophilic Atom | Directional interactions contributing to supramolecular architecture. |

| π-Stacking | Aromatic Ring | Aromatic Ring | Stabilization of stacked arrangements in solids and complexes. |

| C-H···π Interaction | C-H (Aromatic) | Aromatic Ring | Fine-tuning of molecular packing and recognition. |

Computational studies, such as Density Functional Theory (DFT) calculations and molecular electrostatic potential (MEP) surface analysis, are invaluable for quantifying the strengths and identifying the locations of these interactions. The MEP surface, for example, can visually represent the electron-rich and electron-poor regions of the molecule, thereby predicting the sites for electrophilic and nucleophilic attack and the formation of non-covalent bonds.

Potential in Advanced Materials Science: 3 Fluoro 4 Thiocyanatophenol As a Precursor

Design and Synthesis of Functional Polymers

The development of functional polymers with tailored properties is a cornerstone of modern materials science. 3-Fluoro-4-thiocyanatophenol offers multiple avenues for incorporation into polymeric structures, potentially leading to materials with unique optical, electrical, and thermal characteristics.

The thiocyanate (B1210189) group (-SCN) in this compound can be readily converted to a thiol group (-SH) through reduction. This transformation unlocks the potential for its use in thiol-ene "click" chemistry, a highly efficient and versatile method for polymer synthesis and modification. Thiol-ene reactions proceed with high yields under mild conditions and are tolerant of a wide range of functional groups, making them ideal for creating well-defined polymer architectures. The resulting thioether linkage is stable, contributing to the robustness of the polymer backbone.

Alternatively, the phenolic hydroxyl group offers a reactive site for various polymerization techniques. It can be used in condensation polymerizations to form polyesters or polyethers. Furthermore, the aromatic ring itself can be a site for polymerization, for example, through oxidative coupling to create polyphenol-type structures.

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Functional Group | Potential Polymerization Reaction | Resulting Linkage | Key Features of the Reaction |

|---|---|---|---|

| Thiol (from Thiocyanate) | Thiol-ene "Click" Chemistry | Thioether | High efficiency, mild conditions, high functional group tolerance. |

| Phenolic Hydroxyl | Condensation Polymerization | Ester or Ether | Forms strong, stable linkages; widely used in polymer synthesis. |

| Aromatic Ring | Oxidative Coupling Polymerization | Carbon-Carbon | Creates conjugated polymer backbones with potential electronic activity. |

The presence of both a fluorine atom and a sulfur-containing group in this compound suggests its potential in the development of polymers with interesting optical and electronic properties.

Optically Active Polymers: While this compound itself is not chiral, it can be incorporated into chiral polymer backbones or have chiral side chains attached. The polarizability of the sulfur atom and the electronegativity of the fluorine atom could influence the chiroptical properties of the resulting polymer, potentially leading to materials with applications in chiral separations or as chiral sensors.

Electrically Conductive Polymers: The incorporation of this compound into conjugated polymer backbones could modulate their electronic properties. The electron-withdrawing nature of the fluorine atom can lower the HOMO and LUMO energy levels of the polymer, which can be advantageous for charge injection and transport in electronic devices. rsc.org The sulfur atom, with its lone pairs of electrons, can also participate in conjugation and influence the electronic structure. The synthesis of polymers such as poly(phenylenevinylene)s, poly(phenyleneethynylene)s, and polythiophenes could potentially be modified by the inclusion of this functionalized phenol (B47542). rsc.org

Precursor for Liquid Crystalline Materials and Soft Matter

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecular shape and polarity of a compound are crucial in determining its liquid crystalline behavior. Phenolic compounds are common intermediates in the synthesis of liquid crystal monomers. labinsights.nlyoutube.com The structure of this compound makes it an intriguing candidate as a precursor for novel liquid crystalline materials.

The introduction of a lateral fluorine atom into a liquid crystal core can significantly impact its mesomorphic properties. researchgate.netrsc.org Fluorine substitution can alter the melting point, mesophase morphology, and transition temperatures. researchgate.netrsc.org It can also influence the dielectric anisotropy, a key parameter for display applications. researchgate.netrsc.org The presence of the fluorine atom in this compound could be leveraged to fine-tune the properties of liquid crystals derived from it.

The thiocyanate group, while less common in liquid crystal design, offers a polar terminal group that could influence the intermolecular interactions and packing of the molecules, which are critical for the formation of liquid crystalline phases. The synthesis of liquid crystals often involves the creation of molecules with a rigid core and flexible terminal chains. colorado.edu this compound could serve as a key building block for the rigid core of such molecules.

Table 2: Influence of Functional Groups on Potential Liquid Crystalline Properties

| Functional Group | Potential Influence on Liquid Crystalline Properties |

|---|---|

| Phenolic Hydroxyl | Provides a reactive site for attaching mesogenic units and terminal chains. |

| Fluorine Atom | Can modify mesophase behavior, transition temperatures, and dielectric anisotropy. researchgate.netrsc.org |

| Thiocyanate Group | Acts as a polar terminal group, influencing intermolecular interactions and molecular packing. |

Role in the Fabrication of Organic Electronics and Optoelectronics

The field of organic electronics relies on the development of novel organic materials with tailored electronic and optical properties for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique combination of functional groups in this compound makes it a promising precursor for the synthesis of materials for these applications.

In OLEDs, materials with specific energy levels are required for efficient charge injection, transport, and recombination to produce light. Fluorinated organic materials have been shown to be beneficial in OLEDs. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of the material against oxidation. rsc.org By incorporating this compound into larger conjugated molecules, it may be possible to fine-tune the electronic properties and emission characteristics of the resulting material. The phenolic hydroxyl group provides a convenient handle for further chemical modifications to build up the desired molecular architecture.

In OPVs, the active layer typically consists of a blend of an electron donor and an electron acceptor material. The efficiency of the device is highly dependent on the energy levels of these materials and the morphology of the blend. Thiocyanate-based materials have shown promise in OPV applications. For instance, metal thiocyanates have been used as interlayer materials in organic solar cells. researchgate.netaip.orgarxiv.orgarxiv.org While this compound is an organic molecule, the presence of the thiocyanate group could be exploited in the design of novel donor or acceptor materials.

The fluorine atom can also play a crucial role. The introduction of fluorine into the active layer materials can influence their electronic properties and their miscibility, which in turn affects the morphology of the active layer and the device performance. The electron-withdrawing nature of fluorine can impact the open-circuit voltage of the solar cell.

Table 3: Potential Roles of this compound Derivatives in Organic Electronics

| Application | Potential Role | Key Functional Groups and Their Effects |

|---|---|---|

| OLEDs | Building block for emissive or charge-transport materials. | Fluorine: Lowers HOMO/LUMO levels for improved electron injection and stability. rsc.orgPhenol: Synthetic handle for building larger conjugated systems. |

| OPVs | Precursor for donor or acceptor materials, or for interfacial layers. | Thiocyanate: Potential for use in charge-transporting materials. Fluorine: Influences electronic properties and blend morphology. |

Synthesis of Functional Coatings and Surface Modification Agents

The unique combination of reactive sites in this compound suggests its potential as a versatile building block for creating specialized coatings and modifying surfaces. The hydroxyl group provides a reactive handle for esterification or etherification reactions, allowing it to be grafted onto polymer backbones or directly onto surfaces with complementary functional groups.

The thiocyanate group (-SCN) is a particularly interesting moiety. It can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a thiol (-SH), which is known to have a strong affinity for gold and other noble metal surfaces, enabling the formation of self-assembled monolayers. This could be leveraged to create corrosion-resistant coatings or to pattern surfaces at the nanoscale. Furthermore, the thiocyanate group can participate in polymerization reactions, potentially leading to the formation of novel polymers with unique optical or electronic properties.

The presence of a fluorine atom can impart desirable properties to a coating, such as hydrophobicity (water repellency), chemical inertness, and thermal stability. The strategic placement of the fluorine atom ortho to the hydroxyl group may also influence the acidity of the phenol and its reactivity in polymerization or grafting reactions.

Table 1: Potential Reactions for Surface Modification using this compound

| Reactive Group | Potential Reaction | Resulting Functionality | Potential Application |

| Hydroxyl (-OH) | Esterification with acyl chlorides | Ester linkage | Attachment to polymer backbones |

| Hydroxyl (-OH) | Etherification with alkyl halides | Ether linkage | Grafting to surfaces |

| Thiocyanate (-SCN) | Reduction/Hydrolysis | Thiol (-SH) | Self-assembled monolayers on gold |

| Thiocyanate (-SCN) | Isomerization to isothiocyanate (-NCS) | Isothiocyanate | Bioconjugation, polymer synthesis |

| Thiocyanate (-SCN) | Cyclization reactions | Heterocyclic compounds | Synthesis of functional polymers |

Development of Advanced Chemical Sensors and Probes

The structural features of this compound also suggest its potential utility in the design of advanced chemical sensors and probes. The phenolic hydroxyl group can act as a hydrogen bond donor and a proton donor, making it sensitive to changes in the local chemical environment, such as pH.

The thiocyanate group can act as a binding site for specific metal ions or organic molecules. The interaction of an analyte with the thiocyanate group could lead to a measurable change in the molecule's optical or electrochemical properties. For example, coordination with a metal ion could quench the fluorescence of the molecule or shift its absorption spectrum, forming the basis for a colorimetric or fluorescent sensor.

Furthermore, the entire molecule could be electropolymerized onto an electrode surface to create a chemically modified electrode. The resulting polymer film could exhibit selective binding capabilities for target analytes, leading to a change in the electrode's capacitance, impedance, or voltammetric response. The fluorine atom could enhance the stability and selectivity of such a sensor by modifying the electronic properties of the aromatic ring and influencing intermolecular interactions.

Table 2: Potential Sensing Mechanisms Involving this compound

| Feature | Sensing Mechanism | Target Analyte Class | Potential Detection Method |

| Phenolic -OH | Hydrogen bonding/deprotonation | pH, specific anions | Colorimetric, Fluorescent |

| Thiocyanate (-SCN) | Metal ion coordination | Heavy metal ions | Spectrophotometric, Electrochemical |

| Aromatic Ring | π-π stacking interactions | Aromatic organic compounds | Quartz Crystal Microbalance (QCM) |

| Entire Molecule | Electropolymerization | Various analytes | Voltammetry, Impedance Spectroscopy |

While direct experimental evidence is currently lacking in the public domain, the chemical functionalities of this compound present a compelling case for its investigation as a precursor in the development of novel functional coatings, surface modification agents, and advanced chemical sensors. Future research in these areas could unlock the full potential of this intriguing molecule.

Advanced Analytical Methodologies for Research Scale Characterization of 3 Fluoro 4 Thiocyanatophenol

Chromatographic Separation and High-Sensitivity Detection

Chromatographic techniques are fundamental for isolating 3-Fluoro-4-thiocyanatophenol from starting materials, impurities, or byproducts. Coupled with high-sensitivity detectors, these methods offer robust platforms for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds. alsenvironmental.co.ukalsenvironmental.co.uk Reversed-phase HPLC is the most common mode used, separating compounds based on their hydrophobicity. vcu.eduphenomenex.com For this compound, a C18 or a pentafluorophenyl (PFP) stationary phase is effective. PFP columns, in particular, can offer enhanced selectivity for positional isomers of halogenated compounds due to specific interactions with the fluorinated stationary phase. thermofisher.comchromatographyonline.com

Separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often an acetate (B1210297) or phosphate (B84403) buffer, to control the pH. chromatographyonline.comjcsp.org.pk Detection is commonly performed using a UV detector, as the aromatic ring of the phenol (B47542) absorbs light in the ultraviolet region, typically around 270-280 nm. nih.govresearchgate.net For higher sensitivity and selectivity, an electrochemical detector can also be employed. alsenvironmental.co.ukalsenvironmental.co.uk

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | UV at 275 nm |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While phenols can be analyzed directly, their polarity can lead to poor peak shape and column bleed. phenomenex.comnih.gov Therefore, derivatization is often employed to increase volatility and thermal stability. phenomenex.comnih.gov

For the direct analysis of underivatized this compound, a Flame Ionization Detector (FID) can be used. epa.govthaiscience.infomtu.edu The FID is a robust, universal detector for organic compounds, providing a response proportional to the number of carbon atoms.

For enhanced sensitivity, especially given the presence of an electronegative fluorine atom, an Electron Capture Detector (ECD) is highly suitable. gcms.czresearchgate.net The ECD is exceptionally sensitive to halogenated compounds. To maximize the ECD response, this compound can be derivatized with a reagent like pentafluorobenzyl bromide (PFBBr), which introduces additional halogen atoms. epa.govnih.gov This derivatization of the phenolic hydroxyl group creates a pentafluorobenzyl ether, which is highly volatile and extremely sensitive to ECD detection. epa.gov

Table 2: Comparative GC Conditions for this compound

| Parameter | GC-FID (Underivatized) | GC-ECD (PFBBr Derivatized) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C | 270 °C |

| Carrier Gas | Helium, 1.2 mL/min | Helium, 1.2 mL/min |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min | 100 °C (1 min), ramp to 300 °C at 20 °C/min |

| Detector | FID at 300 °C | ECD at 320 °C |

| Derivatization | None | Reaction with Pentafluorobenzyl Bromide |

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, provide the highest levels of sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is ideal for analyzing this compound in complex matrices without the need for derivatization. shimadzu.com The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the compound) is selected, fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and allows for quantification at very low levels. chromatographyonline.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers an alternative for ultra-trace analysis, typically after derivatization to improve chromatographic performance. nih.gov Silylation, for instance with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can be used to create a more volatile and stable derivative suitable for GC analysis. researchgate.net Similar to LC-MS/MS, operating in MRM mode allows for highly selective and sensitive detection.

Table 3: Proposed Mass Spectrometry Parameters for Trace Analysis

| Technique | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Derivatization |

| LC-MS/MS | 182.0 (M-H)⁻ | 124.0 ([M-H-SCN]⁻) | ESI⁻ | None |

| GC-MS/MS | 297.1 (M)⁺ | 240.1 ([M-tBu]⁺) | EI⁺ | MTBSTFA Silylation |

Quantitative Spectroscopic Methods for Concentration Determination

While chromatography is excellent for separation, spectroscopic methods are often used for direct quantification, providing absolute measurements of purity and concentration without the need for identical reference standards for calibration.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without relying on a calibration curve from the same compound. youtube.comresearchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known concentration and purity, the absolute amount of the analyte can be determined. rsc.orgacs.org

For this compound, both ¹H and ¹⁹F qNMR can be utilized. ¹⁹F qNMR is particularly advantageous due to the wide chemical shift range and the absence of background signals in the ¹⁹F spectrum, which simplifies analysis and reduces the chance of signal overlap. bohrium.comsigmaaldrich.com Key experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of the nuclei between scans, which is critical for accurate quantification. ox.ac.ukacgpubs.org

Table 4: Key Parameters for ¹⁹F qNMR Purity Assay of this compound

| Parameter | Setting | Rationale |

| Internal Standard | Trifluoromethylbenzene (Certified) | Provides a single, sharp ¹⁹F signal in a clear region of the spectrum. |

| Solvent | Acetone-d₆ or DMSO-d₆ | Must fully dissolve both analyte and standard. |

| Pulse Angle | 30-45° | Reduces experiment time while ensuring quantitative conditions. |

| Relaxation Delay (D1) | 60 seconds | Ensures full spin-lattice relaxation for accurate signal integration. acgpubs.org |

| Number of Scans | 32-64 | Sufficient to achieve a high signal-to-noise ratio for precise integration. |

| Processing | Manual phase and baseline correction | Critical for accurate integration of analyte and standard signals. |

UV-Visible (UV-Vis) spectroscopy is a rapid, simple, and cost-effective method for determining the concentration of a compound in solution. ijpsjournal.comijsr.net The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nih.gov

To determine the concentration of this compound, a calibration curve is first constructed. This is done by preparing a series of standard solutions of the pure compound at known concentrations and measuring the absorbance of each at its wavelength of maximum absorbance (λmax), which for phenolic compounds is typically in the 270-280 nm range. nih.govresearchgate.net The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the linear calibration curve.

Table 5: Example Calibration Data for UV-Vis Quantification

| Concentration (mg/L) | Absorbance at λmax (275 nm) |

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.561 |

| 7.5 | 0.842 |

| 10.0 | 1.123 |

| Unknown Sample | 0.675 |

Based on the linear regression of the standard curve, the concentration of the unknown sample can be calculated.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental validation of a substance's empirical formula. This destructive analytical method determines the mass percentages of the individual elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), along with heteroatoms like fluorine (F)—that constitute a purified sample. The primary purpose of this analysis in a research setting is to compare the experimentally determined elemental composition against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the compound's elemental makeup and purity.

For a newly synthesized batch of this compound, the proposed molecular formula is C₇H₄FNOS. Based on this formula, the theoretical elemental composition can be calculated with high precision using the atomic weights of the constituent atoms (C=12.011 u, H=1.008 u, F=18.998 u, N=14.007 u, O=15.999 u, S=32.06 u) and the molecular weight of the compound (185.19 g/mol ).

The validation process involves the combustion of a small, precisely weighed sample of the compound in a controlled environment. Modern elemental analyzers convert the sample into simple gases (e.g., CO₂, H₂O, N₂, SO₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The resulting signals are used to calculate the percentage of each element in the original sample. For fluorine, other methods, such as ion-selective electrode analysis or specific combustion techniques, are employed.

The experimental results are considered valid if they fall within a narrow margin of error, typically ±0.4%, of the calculated theoretical values. This level of accuracy confirms that the synthesized compound has the expected empirical formula and indicates a high degree of sample purity, free from significant amounts of solvents or starting materials.

The research findings for this compound are summarized in the data table below, which contrasts the theoretical elemental percentages with typical acceptable ranges for experimental results that would serve to validate the compound's empirical formula.

Table 1: Comparison of Theoretical and Expected Experimental Elemental Composition for this compound (C₇H₄FNOS)

| Element | Theoretical Mass % | Typical Experimental Range (%) |

| Carbon (C) | 45.39% | 44.99% - 45.79% |

| Hydrogen (H) | 2.18% | 1.78% - 2.58% |

| Fluorine (F) | 10.26% | 9.86% - 10.66% |

| Nitrogen (N) | 7.56% | 7.16% - 7.96% |

| Oxygen (O) | 8.64% | 8.24% - 9.04% |

| Sulfur (S) | 17.31% | 16.91% - 17.71% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.